1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide
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Overview
Description
1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide is a chemical compound with the molecular formula C11H20BrNO2. It is characterized by its white to yellow solid form and is known for its unique structural properties. The compound is used in various scientific research applications due to its reactivity and stability under specific conditions .
Preparation Methods
The synthesis of 1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide involves several steps. One common method includes the reaction of 5-methyl-3,4-dihydro-2H-pyrrole with tert-butyl bromoacetate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The bromide group can be substituted with other nucleophiles like thiols or amines under suitable conditions, forming new compounds with different functional groups
Scientific Research Applications
This compound finds applications in multiple fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide involves its interaction with molecular targets through various pathways. The tert-butoxyl group plays a crucial role in its reactivity, often participating in radical reactions and facilitating the formation of new bonds. The compound’s effects are mediated by its ability to undergo deprotonation and subsequent reactions with other molecules .
Comparison with Similar Compounds
Similar compounds include other tert-butyl derivatives and pyrrolium salts. For example:
tert-Butyl bromoacetate: Used in similar synthetic routes but lacks the pyrrolium structure.
5-methyl-3,4-dihydro-2H-pyrrole: Shares the pyrrolium core but differs in functional groups.
tert-Butyl alcohol: Similar in containing the tert-butyl group but differs significantly in reactivity and applications
1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide stands out due to its unique combination of the tert-butoxyl group and the pyrrolium structure, which imparts distinct reactivity and stability characteristics.
Properties
IUPAC Name |
tert-butyl 2-(5-methyl-3,4-dihydro-2H-pyrrol-1-ium-1-yl)acetate;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO2.BrH/c1-9-6-5-7-12(9)8-10(13)14-11(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGCPPGNSKBYKT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](CCC1)CC(=O)OC(C)(C)C.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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